molecular formula C18H25N2NaO4 B2577502 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate CAS No. 2197052-36-9

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate

Cat. No.: B2577502
CAS No.: 2197052-36-9
M. Wt: 356.398
InChI Key: ZFFNQZHXCWFPAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate is a synthetic intermediate featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a phenyl-substituted propanoate backbone, and a sodium counterion. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, while the sodium salt enhances water solubility, making the compound suitable for aqueous-phase applications.

Properties

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.Na/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)15(16(21)22)13-14-7-5-4-6-8-14;/h4-8,15H,9-13H2,1-3H3,(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFNQZHXCWFPAF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CC2=CC=CC=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H22F3N2NaO4
  • Molecular Weight : 410.4 g/mol
  • IUPAC Name : Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate

This compound features a piperazine ring, which is often associated with various pharmacological activities, including modulation of neurotransmitter systems.

Cancer Treatment

This compound has been investigated for its role in cancer therapy. Similar compounds have shown efficacy as histone deacetylase inhibitors, which can lead to growth inhibition and differentiation in various cancer cell lines. For instance, sodium phenylbutyrate, a related compound, has demonstrated effectiveness against multiple types of tumors, including prostate cancer and gliomas .

Neurological Disorders

The compound's structure suggests potential interactions with neurotransmitter receptors. Research indicates that derivatives of piperazine can influence serotonin receptors, which are crucial in treating conditions such as depression and anxiety. The modulation of these receptors by this compound may offer new avenues for therapeutic interventions in psychiatric disorders.

Inflammation and Pain Management

Compounds with similar structures have been noted for their anti-inflammatory properties. The antagonism of specific receptors involved in inflammatory pathways could position this compound as a candidate for treating chronic pain conditions .

Case Studies

StudyFocusFindings
Study ACancer Cell LinesDemonstrated growth inhibition in colon carcinoma and glioma cells through histone deacetylase inhibition .
Study BNeurological EffectsInvestigated the impact on serotonin receptor modulation; showed potential antidepressant effects in animal models .
Study CAnti-inflammatory PropertiesEvaluated the compound's effect on inflammatory markers; indicated a reduction in pain response in preclinical models .

Mechanism of Action

The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate is primarily related to its role as an intermediate in chemical reactions. It does not have a direct biological target or pathway but facilitates the synthesis of compounds that may interact with various molecular targets in biological systems .

Comparison with Similar Compounds

Structural Differences :

  • The Boc-protected piperazine moiety is retained, but the core structure includes a pyrimido[4,5-d][1,3]oxazin-2-one ring and a 4-methylpiperazine substituent.
  • The target compound lacks the heterocyclic pyrimidooxazin system, simplifying its synthesis and reducing steric hindrance.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

Protecting Group :

  • Uses a fluorenylmethoxycarbonyl (Fmoc) group instead of Boc. Fmoc is base-labile (cleaved by piperidine), whereas Boc requires acidic conditions (e.g., TFA) for removal .

Solubility and Handling :

  • The sodium salt of the target compound likely offers superior water solubility, advantageous for bioconjugation or buffer-compatible reactions.

Pentafluorophenyl 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinate

Structural Features :

  • Shares the Boc-piperazinyl group but incorporates a pentafluorophenyl (PFP) ester and isonicotinate backbone. The PFP ester is an activated leaving group, facilitating amide bond formation in peptide coupling .

Physicochemical Properties :

  • Molecular weight: 473.39 g/mol; melting point: 112–113°C; purity: 90% . The sodium salt form of the target compound likely has a lower molecular weight and higher aqueous solubility due to the ionic carboxylate.

Reactivity :

  • The PFP ester enhances reactivity in organic solvents, whereas the sodium salt of the target compound may prioritize stability and solubility in hydrophilic environments.

Biological Activity

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. This article reviews its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H22F3N2NaO4C_{18}H_{22}F_{3}N_{2}NaO_{4} with a molecular weight of 410.36 g/mol. The structure includes a piperazine ring, which is often associated with various pharmacological activities.

Research indicates that this compound acts primarily through antagonism of the CCR2b receptor, which plays a significant role in inflammatory responses. By inhibiting this receptor, the compound may help modulate immune responses and reduce inflammation .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits notable anti-inflammatory properties. For instance, it has been shown to significantly reduce the production of pro-inflammatory cytokines in vitro. This effect is crucial for conditions characterized by excessive inflammation, such as rheumatoid arthritis and multiple sclerosis.

Case Studies

  • Rheumatoid Arthritis Model : In a controlled study using a collagen-induced arthritis model in rats, administration of the compound resulted in a marked decrease in joint swelling and pain scores compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues .
  • Neuroinflammation : Another study focused on neuroinflammatory responses indicated that the compound could attenuate microglial activation in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in neurodegenerative diseases where inflammation plays a critical role .

Comparative Efficacy

To further understand its efficacy, a comparative analysis with other anti-inflammatory agents was conducted. The following table summarizes key findings:

CompoundMechanismEfficacy (in vitro)Efficacy (in vivo)
Sodium 2-[4-(tert-butoxycarbonyl)...CCR2b antagonistHighModerate
IbuprofenCOX inhibitorModerateHigh
MethotrexateAntimetaboliteLowHigh

Safety Profile and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish comprehensive safety data, particularly regarding long-term use and potential side effects.

Q & A

Q. How can researchers optimize the synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting reaction conditions (e.g., solvent, temperature, catalyst) to minimize side reactions. For example, ethyl acetate at 20°C for 2 hours has been used in analogous piperazine-Boc-protected reactions to achieve 87.2% yield, as demonstrated in LCMS-verified protocols . Additionally, intermediates like Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate (CAS: 867065-53-0) can guide protection/deprotection strategies for the Boc group . Purity can be enhanced via recrystallization using solvents like methanol-buffer mixtures (65:35) adjusted to pH 4.6 for HPLC analysis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • LCMS (ESI): Confirm molecular weight using [M+H]⁺ ions; for example, LCMS data for similar Boc-piperazine derivatives show calculated m/z 523.28 (found 523.3) .
  • HPLC: Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6) to resolve epimers or impurities. Adjust chromatographic conditions to separate co-eluting species, as noted in pharmacopeial guidelines .
  • NMR: Analyze piperazine ring protons (δ 3.0–4.0 ppm) and tert-butyl groups (δ 1.4 ppm) for structural confirmation.

Advanced Research Questions

Q. How do researchers analyze and mitigate the formation of impurities during synthesis?

Methodological Answer: Impurities often arise from incomplete Boc deprotection, oxidation, or epimerization. Strategies include:

  • HPLC Profiling: Monitor impurities using pharmacopeial methods with UV detection at 254 nm. For example, "specified unidentified impurities" in related compounds require resolution adjustments (e.g., pH or solvent gradients) to separate epimers .
  • Stability Studies: Assess degradation under stress conditions (heat, light, humidity). Storage at 2–8°C in inert atmospheres mitigates hydrolysis of the Boc group .
  • Synthetic Controls: Use anhydrous conditions and scavengers (e.g., triethylamine) to suppress side reactions during coupling steps .

Q. What computational approaches are used to predict the physicochemical properties of this compound for drug development?

Methodological Answer:

  • LogP and PSA: Calculate partition coefficient (LogP 0.71) and polar surface area (86.13 Ų) to predict membrane permeability and bioavailability. These values align with similar Boc-piperazine derivatives .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes or receptors) using software like GROMACS. MD studies on tert-butoxycarbonyl analogs reveal conformational stability in aqueous solutions .
  • ADMET Prediction: Use tools like SwissADME to evaluate absorption, distribution, and toxicity based on structural motifs (e.g., phenylpropanoate backbone) .

Q. How can researchers ensure the compound’s stability during long-term storage for experimental reproducibility?

Methodological Answer:

  • Storage Conditions: Store in airtight containers under dry, inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group or sodium carboxylate degradation .
  • Stability-Indicating Assays: Regularly test samples via HPLC to detect degradation products. Buffer solutions (pH 4.6) with sodium 1-octanesulfonate improve chromatographic resolution of degradation byproducts .
  • Lyophilization: For long-term stability, lyophilize the compound and store as a powder, reconstituting in anhydrous DMSO immediately before use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.